molecular formula C20H12BrClN2OS B11546343 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol

2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol

Cat. No.: B11546343
M. Wt: 443.7 g/mol
InChI Key: FLLYMRITOFJGNC-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol is a complex organic compound that features a benzothiazole moiety, a phenyl group, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as iodine or a microwave-accelerated method using ionic liquids . The reaction conditions may vary, but common solvents include dimethyl sulfoxide (DMSO) and dioxane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also induce oxidative stress in cells, leading to apoptosis or cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H12BrClN2OS

Molecular Weight

443.7 g/mol

IUPAC Name

2-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-bromo-6-chlorophenol

InChI

InChI=1S/C20H12BrClN2OS/c21-14-9-13(19(25)16(22)10-14)11-23-15-7-5-12(6-8-15)20-24-17-3-1-2-4-18(17)26-20/h1-11,25H

InChI Key

FLLYMRITOFJGNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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